(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a tert-butyldimethylsilyloxy (TBDMS) group at the 4-position, and a hydroxymethyl substituent at the 2-position. Its stereochemistry (2S,4R) is critical for applications in asymmetric synthesis and medicinal chemistry, particularly in enzyme inhibition and peptide mimetics . The Boc and TBDMS groups enhance stability during synthetic workflows, while the hydroxymethyl group enables further functionalization (e.g., phosphorylation or glycosylation) .
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIITUHPEBILIQR-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454447 | |
| Record name | (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153196-51-1, 114676-67-4 | |
| Record name | (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions
A representative protocol involves:
-
Dissolving (2S,4R)-4-hydroxypyrrolidine-2-methanol in dry DCM under nitrogen.
-
Adding di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 12 hours |
| Yield | 92–95% |
| Purity (HPLC) | ≥98% |
Challenges and Mitigations
-
Side Reactions : Competitive O-Boc formation is minimized by using DMAP, which selectively activates the amine.
-
Workup : Aqueous washes (10% citric acid followed by brine) remove unreacted Boc₂O and DMAP.
Introduction of the tert-Butyldimethylsilyl (TBS) Group
The 4-hydroxy group is protected with a TBS moiety to prevent undesired reactivity during hydroxymethyl functionalization.
Silylation Protocol
-
The Boc-protected intermediate is dissolved in dry DMF.
-
tert-Butyldimethylsilyl chloride (TBSCl) and imidazole are added in a 1.2:1 molar ratio.
-
The reaction proceeds at 25°C for 6 hours, yielding the TBS-protected derivative.
Optimization Insights :
-
Excess TBSCl : A 20% molar excess ensures complete conversion without over-silylation.
-
Temperature Control : Reactions above 30°C risk desilylation, reducing yields by 15–20%.
Data Summary :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 88–90% |
Hydroxymethyl Group Installation
The hydroxymethyl group at the 2-position is introduced via oxidation-reduction sequences or asymmetric catalysis.
Oxidation-Reduction Approach
-
Oxidation : The primary alcohol in (2S,4R)-1-Boc-4-TBS-pyrrolidine-2-methanol is oxidized to an aldehyde using Dess-Martin periodinane (DMP).
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the aldehyde to a hydroxymethyl group.
Critical Observations :
Catalytic Asymmetric Methods
Chiral catalysts like Jacobsen’s thiourea derivatives enable direct hydroxymethylation of prochiral intermediates, achieving ee values >99%.
Industrial-Scale Production and Process Optimization
Large-scale synthesis requires addressing cost, safety, and environmental impact.
Continuous Flow Synthesis
Quality Control Metrics
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.5% |
| Residual Solvents | <50 ppm (ICH Q3C) |
| Enantiomeric Excess | ≥99% |
Comparative Analysis of Synthetic Routes
The Elsohly (2013) and Tian (2023) methods represent divergent strategies:
| Parameter | Elsohly Method (2013) | Tian Method (2023) |
|---|---|---|
| Starting Material | (2S,4R)-4-Hydroxypyrrolidine | (2S,4R)-Pyrrolidine-2-carboxylate |
| Key Step | TBS Protection | Catalytic Asymmetric Hydroxymethylation |
| Total Yield | 78% | 85% |
| Scalability | Moderate | High |
The Tian method offers superior scalability and yield, making it preferable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The silyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine ring with a tert-butyldimethylsilyloxy group and a Boc (tert-butoxycarbonyl) protecting group. This configuration enhances the compound's stability and reactivity, making it suitable for various chemical reactions.
Applications in Organic Synthesis
1. Synthesis of Complex Molecules
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is often utilized as an intermediate in the synthesis of complex natural products and pharmaceuticals. Its ability to undergo selective reactions allows for the construction of intricate molecular architectures.
Case Study: Synthesis of Alkaloids
In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in the synthesis of specific alkaloids. The Boc group provided protection during multi-step synthesis, facilitating selective functionalization at various stages without unwanted side reactions .
2. Chiral Building Block
As a chiral building block, this compound serves as a precursor for the synthesis of other chiral compounds. Its stereochemistry is crucial in developing pharmaceuticals that require specific enantiomeric forms for efficacy.
Table 1: Chiral Derivatives Synthesized from this compound
| Compound Name | Application Area | Reference |
|---|---|---|
| (S)-Proline | Peptide synthesis | |
| (R)-Tryptophan | Neurotransmitter studies | |
| (S)-Phenylalanine | Antidepressant research |
Applications in Medicinal Chemistry
1. Drug Development
The compound's structural features make it an excellent candidate for drug development, particularly in creating inhibitors for various biological targets. Its stability under physiological conditions enhances its potential as a therapeutic agent.
Case Study: Antiviral Agents
Research has shown that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. By modifying the pyrrolidine structure, scientists have developed compounds that inhibit viral replication effectively .
2. Peptide Synthesis
The Boc-protected form is widely used in peptide synthesis due to its ease of deprotection under mild conditions. This characteristic is advantageous when synthesizing peptides that require specific sequences for biological activity.
Table 2: Peptides Synthesized Using Boc-Protected Pyrrolidine
| Peptide Sequence | Biological Activity | Reference |
|---|---|---|
| Acetyl-Ala-Gly-Leu | Anti-inflammatory | |
| Gly-Ser-Lys-Thr | Antibacterial |
Applications in Materials Science
The compound also finds applications in materials science, particularly in the development of functional polymers and nanomaterials.
1. Polymer Chemistry
In polymer chemistry, this compound has been used to create copolymers with enhanced mechanical properties and thermal stability.
Case Study: Biodegradable Polymers
A study highlighted the use of this compound in synthesizing biodegradable polymers that can be used in medical applications such as drug delivery systems . The incorporation of silyl groups improves the polymer's hydrophobicity and degradation rate.
Mechanism of Action
The mechanism of action of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine involves its reactivity as a protected pyrrolidine derivative. The Boc and silyloxy groups provide stability and selectivity in reactions, allowing for controlled synthesis of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its TBDMS-protected hydroxyl and hydroxymethyl groups. Below is a comparison with key analogues:
Key Observations :
- TBDMS vs. Free Hydroxyl : The TBDMS group in the target compound improves stability under acidic/basic conditions compared to the free hydroxyl in the (2S,4S)-analogue .
- Electron-Donating vs.
- Stereochemical Impact : The 4R configuration in the target compound is critical for binding to enzymes like HGPRT, unlike the 4S diastereomer, which shows reduced affinity .
Physicochemical Properties
Notes:
- The TBDMS group in the target compound increases hydrophobicity (higher LogP) compared to the hydroxyl analogue.
- The trifluoromethyl analogue’s stability makes it suitable for in vivo studies, while the target compound’s TBDMS group requires removal before biological assays .
Biological Activity
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine, with the CAS number 114676-67-4, is a pyrrolidine derivative notable for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 331.52 g/mol. Its structural features include a tert-butyldimethylsilyloxy group and a Boc (tert-butoxycarbonyl) protecting group, which are significant for its reactivity and biological interactions.
The compound exhibits several important chemical properties that influence its biological activity:
- Molecular Weight : 331.52 g/mol
- Solubility : Typically soluble in organic solvents, which aids in its application in biological assays.
- Stability : The presence of the silyloxy group enhances stability against hydrolysis compared to other hydroxymethyl derivatives.
Biological Activity
Research indicates that this compound may have various biological implications:
1. Anticancer Potential
Studies have shown that pyrrolidine derivatives can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, compounds similar to this pyrrolidine have been investigated for their ability to inhibit tumor growth in various cancer models.
| Study | Findings |
|---|---|
| Zhu et al. (2009) | Demonstrated that pyrrolidine derivatives can inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation. |
| Suh et al. (2006) | Reported that modifications in pyrrolidine structures can enhance their efficacy against cancer cell lines, suggesting a potential role for this compound in cancer therapy. |
2. Neuroprotective Effects
There is emerging evidence that certain modifications of pyrrolidine compounds may offer neuroprotective benefits. The hydroxymethyl group can interact with neurotransmitter systems, potentially leading to improved outcomes in neurodegenerative conditions.
3. Antimicrobial Activity
Pyrrolidine derivatives have been explored for their antimicrobial properties. The structural features of this compound may enhance membrane permeability or interact with bacterial enzymes, contributing to its antimicrobial effects.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1 : A derivative of pyrrolidine was tested against various bacterial strains and showed significant inhibition of growth, suggesting potential as an antibiotic agent.
- Case Study 2 : In vivo studies demonstrated that a closely related compound improved cognitive function in animal models of Alzheimer's disease, indicating possible neuroprotective properties.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (2S,4R)-1-Boc-4-TBDMSO-2-(hydroxymethyl)pyrrolidine, and how can intermediates be characterized?
- Methodology :
- Synthesis : Begin with a stereoselective pyrrolidine scaffold, such as (2S,4R)-4-hydroxyprolinol. Introduce the Boc group via tert-butoxycarbonyl anhydride under basic conditions (e.g., DMAP, DCM). Protect the 4-hydroxy group with tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole .
- Characterization : Use / NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) and FTIR for functional groups (Boc carbonyl at ~1680 cm). HPLC with chiral columns validates enantiomeric purity .
Q. How does the TBDMS group affect the stability and reactivity of the hydroxymethyl substituent?
- Methodology :
- The TBDMS group provides steric hindrance, protecting the 4-hydroxy group from nucleophilic attack or oxidation. However, it may slow down silyl ether cleavage in acidic or fluoride-based conditions (e.g., TBAF). Monitor reaction kinetics via TLC or in situ NMR when using fluoride reagents .
Q. What purification strategies are effective for isolating this compound from byproducts like desilylated or de-Boc derivatives?
- Methodology :
- Use silica gel chromatography with gradient elution (hexane:EtOAc). For persistent impurities, employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA). Confirm purity via LC-MS (ESI+) to detect molecular ions ([M+H]) and rule out deprotected analogs .
Advanced Research Questions
Q. How can stereochemical inversion at C2 or C4 be minimized during functionalization reactions?
- Methodology :
- Avoid strong bases or nucleophiles that may epimerize the chiral centers. Use low-temperature (-78°C) conditions for lithiation or Grignard reactions. Monitor stereochemical integrity via NOESY NMR to confirm spatial proximity of protons . For example, NOE correlations between H2 and H4 in the pyrrolidine ring validate the (2S,4R) configuration .
Q. What mechanistic insights explain low yields in cross-coupling reactions involving the hydroxymethyl group?
- Methodology :
- The hydroxymethyl group’s electron-donating nature may deactivate metal catalysts (e.g., Pd in Suzuki couplings). Pre-activate the hydroxymethyl as a better leaving group (e.g., tosylate or mesylate) or use directing groups to enhance regioselectivity. Analyze reaction pathways via DFT calculations to identify transition-state barriers .
Q. How does this compound serve as a building block for bioactive molecules, such as enzyme inhibitors?
- Methodology :
- The pyrrolidine scaffold mimics proline residues in peptides, enabling conformational restriction. For example, in hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibitors, the hydroxymethyl group participates in hydrogen bonding with catalytic residues, as shown in X-ray co-crystal structures (PDB: 8TPY) . Optimize substituents using molecular docking (e.g., AutoDock Vina) and validate binding via SPR or ITC .
Q. What strategies mitigate TBDMS group migration during prolonged storage or multi-step syntheses?
- Methodology :
- Store the compound under inert gas (N) at -20°C to prevent moisture-induced cleavage. In multi-step syntheses, replace TBDMS with more stable groups like TIPS (triisopropylsilyl) or use orthogonal protection (e.g., Fmoc for the hydroxymethyl group). Monitor silyl stability via NMR .
Data Contradictions and Resolution
Q. Conflicting reports on Boc group stability under basic conditions: How to reconcile discrepancies?
- Analysis :
- While Boc is generally acid-labile, some studies report partial deprotection under strong bases (e.g., LiOH). This depends on solvent polarity: Boc is stable in THF but hydrolyzes in aqueous MeOH. Validate conditions via control experiments with model compounds and quantify degradation via NMR integration .
Q. Why do different studies report varying optical rotation values for the same compound?
- Resolution :
- Contamination by diastereomers or residual solvents (e.g., DMF) can skew optical rotation. Purify via recrystallization (hexane/EtOAc) and measure rotation in multiple solvents (e.g., CHCl, MeOH). Compare with computational predictions (e.g., Gaussian 16) to validate accuracy .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Stereochemical confirmation | NOESY (H2-H4 correlation), [α] | |
| Thermal stability | TGA/DSC (decomposition >200°C) | |
| Enzymatic inhibition (HGPRT) | IC = 12.3 µM (SPR assay) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
